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molecular formula C20H18FNO3 B8598241 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-fluoro-phenyl)-methanoyl]-benzyl Ester

2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-fluoro-phenyl)-methanoyl]-benzyl Ester

Cat. No. B8598241
M. Wt: 339.4 g/mol
InChI Key: KDVCPEMLEKULTN-UHFFFAOYSA-N
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Patent
US06566540B2

Procedure details

A solution of 4-fluorophenylmagnesium bromide, prepared from 4-fluorobromobenzene (19.2 g, 0.11 mol) and magnesium turnings (3.2 g, 0.13 mol) in dry THF (100 mL), was added dropwise to a suspension of 5-cyanophthalid (15.9 g, 0.1 mol) in dry THF (150 mL). The temperature was kept below 5° C. After the addition was complete, the reaction mixture was stirred overnight at room temperature. Pivaloylchloride (13.3 g, 0.11 mol) was added to the reaction mixture and the temperature was raised to 60° C. for 2 hours. The resulting solution was added to a saturated solution of NH4Cl (100 mL, aq) and ice (50 g). Diethylether (100 mL) was added and the phases were separated. The organic phase was washed with 0.1 N NaOH (2×100 mL) and water (100 mL) and the organic phase was dried with MgSO4 (20 g). Evaporation of the solvents gave a crude title compound (29.8 g, 88%) as an oil which was deemed sufficiently pure for further reaction. A pure sample is obtained by crystallisation from EtOAc/n-Heptane (1:9). The title compound is obtained as off white crystals.
Name
EtOAc n-Heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.2 g
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
15.9 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
13.3 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.FC1C=CC(Br)=CC=1.[Mg].[C:19]([C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[C:26](=[O:27])[O:25][CH2:24]2)#[N:20].[C:31](Cl)(=[O:36])[C:32]([CH3:35])([CH3:34])[CH3:33].[NH4+].[Cl-]>C1COCC1.CCOC(C)=O.CCCCCCC.C(OCC)C>[C:19]([C:21]1[CH:30]=[CH:29][C:28]([C:26]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[O:27])=[C:23]([CH:22]=1)[CH2:24][O:25][C:31](=[O:36])[C:32]([CH3:35])([CH3:34])[CH3:33])#[N:20] |f:5.6,8.9|

Inputs

Step One
Name
EtOAc n-Heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[Mg]Br
Name
Quantity
19.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
3.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
15.9 g
Type
reactant
Smiles
C(#N)C=1C=C2COC(=O)C2=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 60° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with 0.1 N NaOH (2×100 mL) and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with MgSO4 (20 g)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
gave a crude title compound (29.8 g, 88%) as an oil which
CUSTOM
Type
CUSTOM
Details
was deemed sufficiently pure for further reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(COC(C(C)(C)C)=O)C1)C(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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